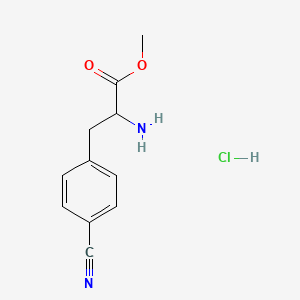

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 . It is a derivative of D-Phenylalanine .

Synthesis Analysis

An improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .Molecular Structure Analysis

The molecular weight of this compound is 240.68612 . The structure of this compound can be represented by the linear formula: C6H5CH2CH(NH2)CO2CH3·HCL .Chemical Reactions Analysis

This compound is one of the most important derivatives of D-phenylalanine . It has been widely used in the synthesis of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications

Biodegradable Polymers

A study by Pang and Chu (2010) discussed the synthesis of biodegradable functional amino acid-based poly(ester amide)s (PEA-AGs) using monomers including L-phenylalanine. These polymers showed promising applications in biomedical fields due to their biodegradable properties and the ability to conjugate bioactive agents.

Molecular Evolution Studies

Research by Kricheldorf, Au, and Mang (2009) explored the stereospecificity of dipeptide syntheses using DL-phenylalanine and other amino acids. This study contributes to understanding the molecular evolution and the formation of proteins.

Enzymatic Hydrolysis

Scheper, Halwachs, and Schügerl (1984) developed a method for continuous production of L-amino acids using racemic mixtures of amino acids, including DL-phenylalanine. Their study, available here, is significant for industrial applications in amino acid production.

Methylation Studies

Yamashita et al. (1982) investigated the asymmetric methylation of N-benzylidene-DL-phenylalanine methyl ester, which contributes to the field of organic chemistry, especially in understanding stereoselectivity in chemical reactions. More details can be found here.

Chiral Polymers

A 2012 study by Kumar, Roy, and De here focused on the synthesis of chiral polymers using amino acids like DL-phenylalanine. These polymers have potential applications in drug delivery and biomedical engineering due to their pH responsiveness.

Mechanism of Action

Future Directions

DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has potential applications in the pharmaceutical industry due to its wide use in the synthesis of various drugs . Future research may focus on improving the synthesis process, exploring new applications, and understanding its mechanism of action in more detail.

Properties

IUPAC Name |

methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWBJYJUKOPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)

![(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2705327.png)

![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)

![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)

![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)